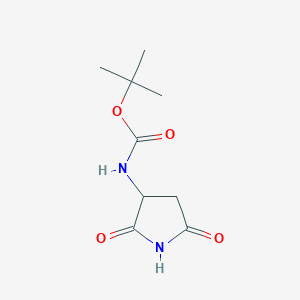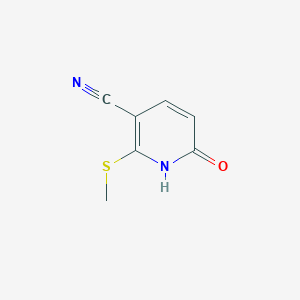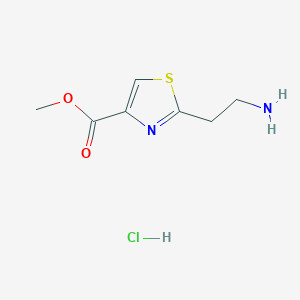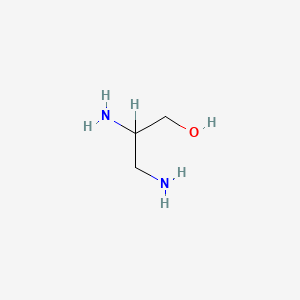
1-(4-Methylbenzyl)-1,4,8,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)-1,4,8,11-tetraazacyclotetradecane is a derivative of benzylpiperazine, also known as Methylbenzylpiperazine (MBZP). It is a stimulant drug that has been used as an ingredient in legal recreational drugs known as "party pills" . It is also a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine, which is an antiemetic .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . The Corey–Chaykovsky reaction and cyclopropanation using diazo compounds are common methods for the synthesis of donor-acceptor cyclopropanes (DACs), which are reactive strained compounds used for the synthesis of carbo- and heterocyclic molecules .Molecular Structure Analysis
The molecular structure of this compound is closely related to the benzene ring. The substituents attached to the benzene ring are at para position with respect to each other . The structure of the compound can be established based on 1H, 13C, and 2D NMR spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis
Reactions taking place at the benzylic position are very important for synthesis problems. Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be identified using various analytical techniques such as FTIR, NMR, and HRMS .Safety and Hazards
Zukünftige Richtungen
The chemistry of donor-acceptor cyclopropanes (DACs) is an actively developing area of research. These reactive strained compounds have been used for the synthesis of carbo- and heterocyclic molecules including natural compounds . Therefore, the future directions of 1-(4-Methylbenzyl)-1,4,8,11-tetraazacyclotetradecane could involve further exploration in this area.
Eigenschaften
CAS-Nummer |
351472-73-6 |
|---|---|
Molekularformel |
C18H32N4 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C18H32N4/c1-17-4-6-18(7-5-17)16-22-14-3-10-20-12-11-19-8-2-9-21-13-15-22/h4-7,19-21H,2-3,8-16H2,1H3 |
InChI-Schlüssel |
YYKNLRGFDMOOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCCNCCNCCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B8269668.png)

![Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B8269684.png)







![1,3-Dihydrofuro[3,4-c]furan-4,6-dione](/img/structure/B8269722.png)


